Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6BrNaO4S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-2-(methoxycarbonyl)benzoic acid. This process can be carried out using sodium sulfite under controlled conditions to ensure the formation of the desired sulfonate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the sulfonate group or other functional groups present in the molecule.
Scientific Research Applications
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate in chemical reactions involves the activation of the sulfonate group, which can act as a leaving group in substitution reactions or participate in redox processes. The bromine atom also plays a crucial role in facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(methoxycarbonyl)benzoate: Similar in structure but lacks the sulfonate group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro group instead of a sulfonate group.
Uniqueness
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the presence of both the bromine and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Biological Activity
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bromine atom and a methoxycarbonyl group attached to a benzene ring, along with a sulfonate group, which contributes to its solubility and reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it disrupts bacterial cell membranes, leading to cell death. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Biological Activity Summary
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Cell cycle arrest, apoptosis induction | |
Antimicrobial | Disruption of cell membranes | |
Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested on human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity compared to control compounds.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against E. coli. The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial activity that could be harnessed for therapeutic applications.
Properties
Molecular Formula |
C8H6BrNaO4S |
---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
sodium;4-bromo-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VVQTZGLMKULBTP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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